molecular formula C12H15BrO B2932371 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one CAS No. 1601869-46-8

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one

Cat. No.: B2932371
CAS No.: 1601869-46-8
M. Wt: 255.155
InChI Key: QSNKUOHMXXQATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one is an organic compound with a unique structure that includes a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one typically involves the bromination of 3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide. The acylation step may involve the use of an acid chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products may include 1-(3-Iodo-5-methylphenyl)-3-methylbutan-1-one.

    Oxidation: Products may include 1-(3-Bromo-5-methylphenyl)-3-methylbutanoic acid.

    Reduction: Products may include 1-(3-Bromo-5-methylphenyl)-3-methylbutanol.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound may act as an electrophile in various reactions, facilitating the formation of new chemical bonds through nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-methylphenyl)-3-methylbutan-1-one
  • 1-(3-Bromo-5-ethylphenyl)-3-methylbutan-1-one
  • 1-(3-Chloro-5-methylphenyl)-3-methylbutan-1-one

Uniqueness

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring makes it a versatile compound in various chemical reactions.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-8(2)4-12(14)10-5-9(3)6-11(13)7-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNKUOHMXXQATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.